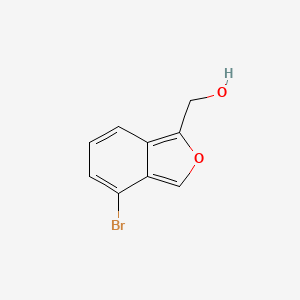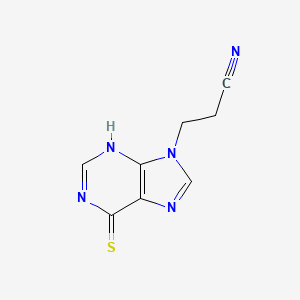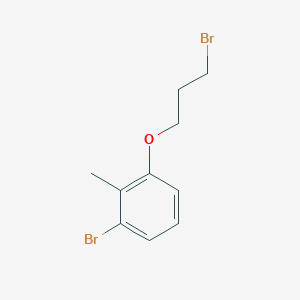
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is an organic compound with the molecular formula C10H12Br2O. It is a brominated aromatic ether, which means it contains a benzene ring with bromine atoms and an ether linkage. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylphenol (o-cresol) to form 2-methyl-4-bromophenol. This intermediate is then reacted with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination and etherification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: The major product is 2-methylphenol or its derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated aromatic ethers on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-bromopropoxy)-2-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage or modification. The compound’s effects on biological systems may involve interactions with enzymes, receptors, or other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-(3-bromopropoxy)propane
- 1-Bromo-3-phenoxypropane
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine atoms and an ether linkage
Propiedades
Fórmula molecular |
C10H12Br2O |
|---|---|
Peso molecular |
308.01 g/mol |
Nombre IUPAC |
1-bromo-3-(3-bromopropoxy)-2-methylbenzene |
InChI |
InChI=1S/C10H12Br2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
Clave InChI |
WKXQEIJYDHJPOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


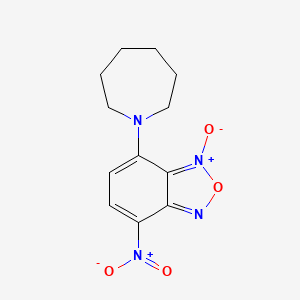
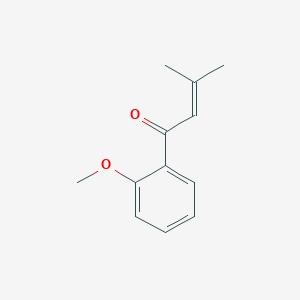
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

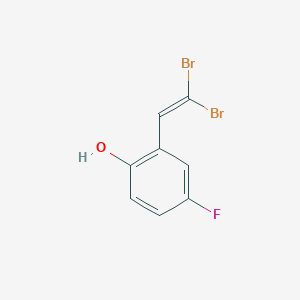
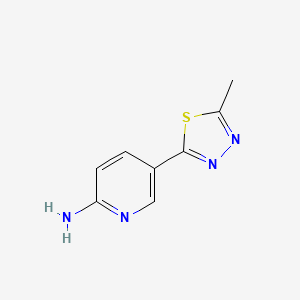
![Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate](/img/structure/B13988181.png)
![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
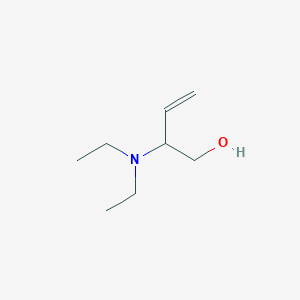
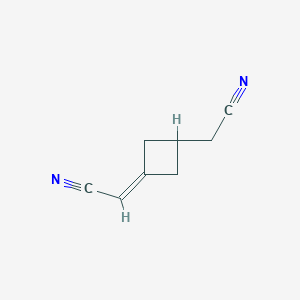
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
